molecular formula C16H21I B14279050 Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- CAS No. 163394-74-9

Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-

Cat. No.: B14279050
CAS No.: 163394-74-9
M. Wt: 340.24 g/mol
InChI Key: VLSGNLMLRWTLBE-UHFFFAOYSA-N
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Description

Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-: is an organic compound that features a benzene ring substituted with a 1-cyclohexen-1-yl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of cyclohexenone or cyclohexanecarboxylic acid.

    Reduction: Formation of the corresponding hydrocarbon or amine derivatives.

    Substitution: Formation of phenol, benzonitrile, or aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The iodine substituent can be used for radiolabeling, allowing for imaging studies in medical diagnostics.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- involves its interaction with molecular targets through its iodine substituent and aromatic ring. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexenyl group provides additional steric and electronic effects, modulating the compound’s reactivity and selectivity.

Comparison with Similar Compounds

  • Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
  • Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
  • Benzene, 1-(1,1-dimethylethyl)-4-methyl-

Comparison:

  • Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- has a vinyl group instead of the cyclohexenyl group, making it more reactive in polymerization reactions.
  • Benzene, 1-(1,1-dimethylethyl)-4-ethyl- features an ethyl group, which is less bulky and less reactive compared to the cyclohexenyl group.
  • Benzene, 1-(1,1-dimethylethyl)-4-methyl- has a methyl group, making it the least sterically hindered and most stable among the similar compounds.

The uniqueness of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- lies in its combination of steric hindrance and electronic effects, providing distinct reactivity and selectivity in chemical reactions.

Properties

CAS No.

163394-74-9

Molecular Formula

C16H21I

Molecular Weight

340.24 g/mol

IUPAC Name

1-(4-tert-butylcyclohexen-1-yl)-2-iodobenzene

InChI

InChI=1S/C16H21I/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-8,13H,9-11H2,1-3H3

InChI Key

VLSGNLMLRWTLBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C2=CC=CC=C2I

Origin of Product

United States

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